molecular formula C15H24BN3O3 B1445978 1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone CAS No. 1534350-51-0

1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone

Cat. No. B1445978
CAS RN: 1534350-51-0
M. Wt: 305.18 g/mol
InChI Key: LJNWFPUTUHPYMQ-UHFFFAOYSA-N
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Description

The compound “1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone” is a complex organic molecule. It contains a pyrrolidine ring, a pyrazole ring, and a boronic ester group . These functional groups are often found in pharmaceuticals and other biologically active compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrrolidine and pyrazole rings, as well as the boronic ester group. These groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the pyrrolidine ring might contribute to basicity, while the boronic ester could potentially form reversible covalent bonds with certain biological targets .

Scientific Research Applications

Synthesis and Structural Analysis

1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone is primarily used in the synthesis of complex organic compounds. A study by Huang et al. (2021) focused on the synthesis of similar compounds through a three-step substitution reaction. The structures of these compounds were confirmed using spectroscopy and X-ray diffraction, and their molecular structures were further analyzed using Density Functional Theory (DFT). This comprehensive approach provided insights into the physicochemical properties of the compounds (Huang et al., 2021).

Crystallography and Conformational Analysis

Another aspect of research involving this compound is crystallographic and conformational analysis. The same study by Huang et al. (2021) performed single-crystal X-ray diffraction to determine the crystal structure. The conformational analysis revealed that the DFT-optimized molecular structures are consistent with the crystal structures observed, thus providing valuable information on the stability and potential applications of these compounds (Huang et al., 2021).

Molecular Electrostatic Potential and Orbital Studies

Furthermore, the study delved into investigating the molecular electrostatic potential and frontier molecular orbitals of the compounds using DFT. These studies are crucial for understanding the reactivity, interaction with other molecules, and overall behavior of these compounds in various chemical environments (Huang et al., 2021).

Application in Conjugated Polymers

The compound also finds application in the synthesis of conjugated polymers. Welterlich et al. (2012) described the synthesis and properties of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, which utilize compounds similar to 1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone. These polymers exhibit unique coloration and solubility in organic solvents, highlighting their potential in material science applications (Welterlich et al., 2012).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The study and application of this compound could potentially be expanded in various fields, such as medicinal chemistry, due to the presence of functional groups commonly found in biologically active compounds .

properties

IUPAC Name

1-pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)12-9-17-19(10-12)11-13(20)18-7-5-6-8-18/h9-10H,5-8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNWFPUTUHPYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyrrolidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one

Synthesis routes and methods

Procedure details

A solution of 1-(bromoacetyl)pyrrolidine (Chemical Diversity Labs; 3.0 g, 15.6 mmol, 1.2 eq.) in acetonitrile (15 mL) was slowly added over a suspension of pyrazole-4-boronic acid pinacol ester (2.5 g, 12.9 mmol, 1 eq.) in acetonitrile and stirred overnight at RT. The reaction mixture was filtered and the filtrate was diluted with DCM and washed with water then brine. Separated organic phase was dried over magnesium sulfate, filtered and concentrated to give the title compound as a yellow oil (2.72 g, 100%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone
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1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone
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1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone
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1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone
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1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone

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